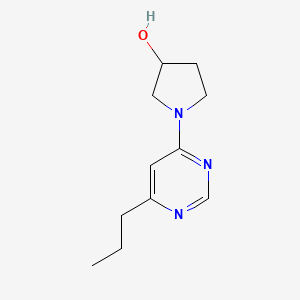
1-(2,6-ジフルオロベンゾイル)ピロリジン-3-アミン
説明
1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C11H12F2N2O and its molecular weight is 226.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬と開発
「1-(2,6-ジフルオロベンゾイル)ピロリジン-3-アミン」の核心構造であるピロリジン環は、その汎用性と生物活性化合物への存在から、医薬品化学において一般的なモチーフとなっています 。この化合物は、ファーマコフォア空間を効率的に探索し、分子の立体化学に貢献できるため、新薬設計において貴重です。3次元的な分子カバレッジを強化する役割は、選択的な生物学的標的を持つ化合物を開発するために不可欠です。
分子相互作用研究
この化合物は、特に薬物-受容体結合の文脈において、分子相互作用を研究する上で不可欠です。その構造的特徴により、結合様式と親和性を探索することができ、分子レベルでの薬物の作用を理解するために不可欠です。
生化学研究
生化学研究では、「1-(2,6-ジフルオロベンゾイル)ピロリジン-3-アミン」の誘導体が、生物学的経路と過程を調査するために使用されます 。この化合物の誘導体は、酵素、受容体、その他のタンパク質の阻害剤または活性化剤として作用し、その機能と調節に関する洞察を提供します。
薬理学的応用
この化合物の誘導体は、抗菌、抗炎症、抗癌活性など、さまざまな薬理学的効果について研究されています 。これらの活性により、新たな治療薬の開発に適した候補となっています。
有機合成
“1-(2,6-ジフルオロベンゾイル)ピロリジン-3-アミン”は、特に複雑な分子の構築において、有機合成における構成要素として機能します 。その反応性とさまざまな化学変換を受ける能力により、合成化学者にとって貴重なツールとなります。
ケミカルバイオロジー
ケミカルバイオロジーでは、この化合物は生物学的システムを調査し、生物学的現象の化学的基礎を理解するために使用されます。細胞内の生体分子を標識、追跡、または調節するために使用でき、細胞過程についての深い理解を提供します。
生化学分析
Biochemical Properties
1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of its catalytic activity. Additionally, 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine may interact with transport proteins, affecting the transport and distribution of other molecules within the cell .
Cellular Effects
The effects of 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Moreover, 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine exerts its effects through several mechanisms. One primary mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions ultimately result in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites with different biological activities . In vitro and in vivo studies have shown that prolonged exposure to 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine can result in changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or glutathione . These metabolic reactions result in the formation of more hydrophilic metabolites that can be readily excreted from the body . Additionally, 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding to intracellular proteins can influence its localization and accumulation within specific organelles . These interactions play a crucial role in determining the bioavailability and efficacy of 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine in biological systems.
Subcellular Localization
The subcellular localization of 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects . The localization of 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine within these organelles can impact its activity and function, contributing to its overall biochemical properties .
特性
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2,6-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-8-2-1-3-9(13)10(8)11(16)15-5-4-7(14)6-15/h1-3,7H,4-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVPBOAHBAKJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468032.png)
![2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468033.png)







![1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468043.png)
![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468044.png)
